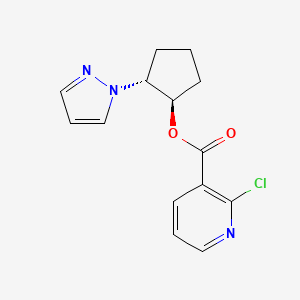
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate, commonly known as CCG-63802, is a small molecule inhibitor used in scientific research to study the role of protein kinases in various cellular processes. CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival.
Wirkmechanismus
CCG-63802 works by binding to the ATP-binding site of PIM1, which prevents the enzyme from phosphorylating its substrates. Phosphorylation by PIM1 is required for the activation of various signaling pathways involved in cell growth and survival. Inhibition of PIM1 by CCG-63802 leads to the inhibition of these signaling pathways, which ultimately results in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have potent anti-cancer effects in vitro and in vivo. Inhibition of PIM1 by CCG-63802 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, including prostate cancer, leukemia, and lymphoma. CCG-63802 has also been shown to inhibit the growth of cancer cells in animal models of prostate cancer and leukemia. In addition, CCG-63802 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
CCG-63802 is a potent and selective inhibitor of PIM1, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, CCG-63802 has some limitations for lab experiments. Specifically, CCG-63802 is not a cell-permeable inhibitor, which means that it cannot be used to inhibit intracellular PIM1 activity. In addition, CCG-63802 has a relatively short half-life in vivo, which limits its use in animal models.
Zukünftige Richtungen
There are several future directions for the research on CCG-63802. First, researchers could explore the use of CCG-63802 in combination with other anti-cancer agents to enhance its anti-cancer effects. Second, researchers could investigate the role of PIM1 in other cellular processes, such as stem cell differentiation and immune cell function. Third, researchers could develop more potent and cell-permeable inhibitors of PIM1 to overcome the limitations of CCG-63802. Finally, researchers could investigate the potential use of CCG-63802 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Synthesemethoden
CCG-63802 was first synthesized by researchers at the University of Michigan in 2010. The synthesis method involves a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with cyclopentadiene to form a cyclopentenyl pyridine intermediate. The intermediate is then reacted with a pyrazole derivative to form the final product, CCG-63802. The synthesis method has been optimized to produce high yields of pure CCG-63802.
Wissenschaftliche Forschungsanwendungen
CCG-63802 is primarily used in scientific research to study the role of protein kinases in various cellular processes. Specifically, CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of PIM1 by CCG-63802 has been shown to induce apoptosis (cell death) and inhibit the growth of cancer cells in vitro and in vivo. CCG-63802 has also been used to study the role of PIM1 in cardiac hypertrophy, inflammation, and angiogenesis.
Eigenschaften
IUPAC Name |
[(1R,2R)-2-pyrazol-1-ylcyclopentyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-10(4-2-7-16-13)14(19)20-12-6-1-5-11(12)18-9-3-8-17-18/h2-4,7-9,11-12H,1,5-6H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYIPWBBJRMIX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

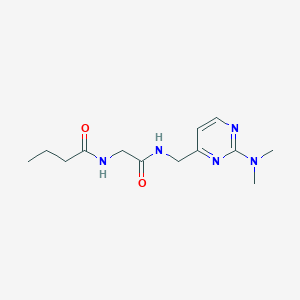
![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)
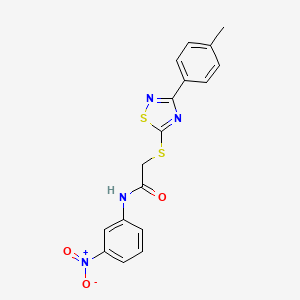
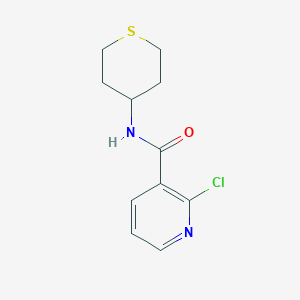

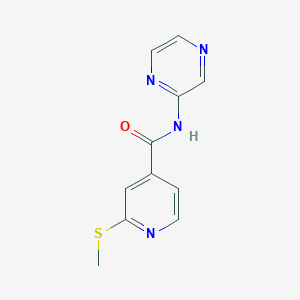
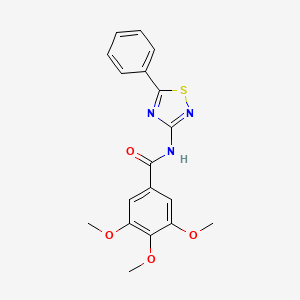
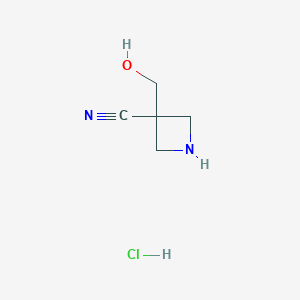
![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)
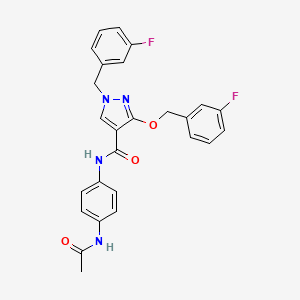
![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)